

An In-depth Technical Guide to 7-Chloro-4-hydroxyquinazoline

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Compound of Interest

Compound Name: 7-Chloro-4-hydroxyquinazoline

Cat. No.: B189423

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-4-hydroxyquinazoline, a key heterocyclic organic compound, serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules. Due to its versatile chemical nature, it is a foundational building block in the development of targeted therapeutics, most notably in the field of oncology. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its significant role in the synthesis of prominent pharmaceuticals.

Chemical Identity and Structure

7-Chloro-4-hydroxyquinazoline exists in a tautomeric equilibrium with its more stable keto form, 7-chloro-3H-quinazolin-4-one. The quinazolinone tautomer is the predominantly represented structure in the literature and chemical databases.

- Preferred IUPAC Name: 7-chloro-3H-quinazolin-4-one^[1]
- Synonyms: **7-Chloro-4-hydroxyquinazoline**, 7-Chloroquinazolin-4-ol, 7-Chloro-4(3H)-quinazolone^[1]
- CAS Number: 31374-18-2^[1]
- Molecular Formula: C₈H₅ClN₂O^[1]

- Molecular Weight: 180.59 g/mol [1]

The chemical structure is depicted below:

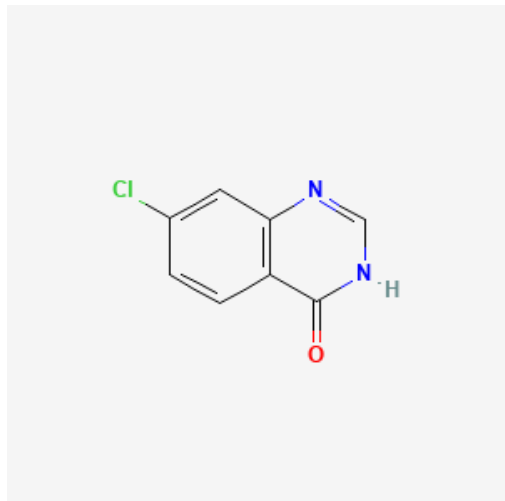


Figure 1: Chemical structure of 7-chloro-3H-quinazolin-4-one.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 7-chloro-3H-quinazolin-4-one.

Property	Value	Source
Melting Point	251-253 °C	ChemicalBook
Boiling Point (Predicted)	331.7 ± 44.0 °C	ChemicalBook
Density (Predicted)	1.50 ± 0.1 g/cm ³	ChemicalBook
pKa (Predicted)	0.36 ± 0.20	ChemicalBook
XLogP3	1.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Appearance	Off-white to light brown solid	ChemicalBook

Synthesis of 7-Chloro-4-hydroxyquinazoline

The primary synthetic route to **7-chloro-4-hydroxyquinazoline** involves the cyclization of 2-amino-4-chlorobenzoic acid with a formylating agent.

Experimental Protocol: Synthesis from 2-Amino-4-chlorobenzoic Acid and Formamidine Acetate

This method provides a straightforward and efficient synthesis of 7-chloro-4(3H)-quinazolinone.

Materials:

- 2-Amino-4-chlorobenzoic acid
- Formamidine acetate
- Microwave reactor
- Water

Procedure:

- In a 100 ml flask suitable for microwave synthesis, thoroughly mix 10 g of 2-amino-4-chlorobenzoic acid with 8 g of formamidine acetate (1.3 equivalents).
- Place the flask in a microwave reactor and irradiate at 60% power for 4 minutes.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add 30 ml of water to the reaction mixture and stir to precipitate the product.
- Collect the solid product by filtration.
- The resulting product is 7-chloro-4(3H)-quinazolinone. This procedure has been reported to yield approximately 10 g (95% yield).

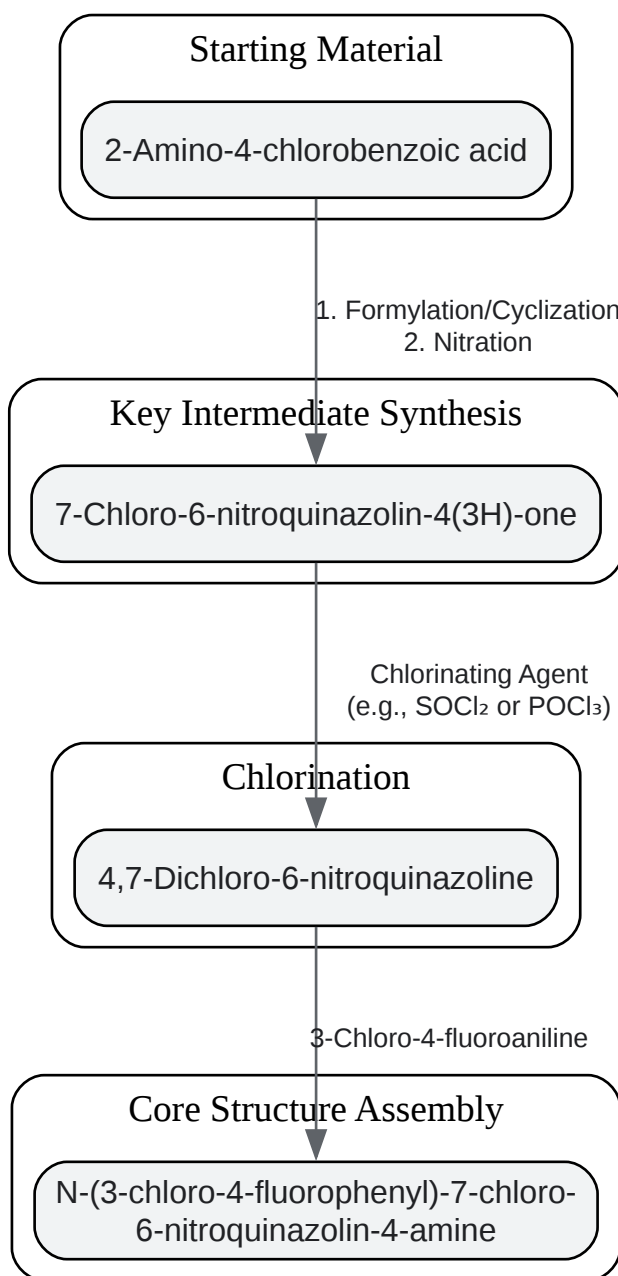
Role in Drug Discovery and Development

While **7-chloro-4-hydroxyquinazoline** itself has not been reported to possess significant intrinsic biological activity, it is a crucial intermediate in the synthesis of potent and clinically significant drugs, particularly kinase inhibitors used in cancer therapy. Its structure serves as a versatile scaffold that can be further functionalized to achieve high-affinity binding to therapeutic targets.

Case Study: Synthesis of Afatinib

Afatinib (Gilotrif®) is an irreversible kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) family and is used in the treatment of non-small cell lung cancer. The synthesis of Afatinib highlights the importance of **7-chloro-4-hydroxyquinazoline** as a starting material.

The following diagram illustrates the initial steps in the synthesis of Afatinib, starting from a derivative of **7-chloro-4-hydroxyquinazoline**.



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Diagram 1: Initial steps in the synthesis of Afatinib core structure.

This synthetic pathway demonstrates how the **7-chloro-4-hydroxyquinazoline** scaffold, after nitration and chlorination, is coupled with other building blocks to construct the complex architecture of the final drug molecule. The presence and position of the chloro group are

critical for the subsequent chemical transformations and ultimately for the biological activity of the resulting drug.

Conclusion

7-Chloro-4-hydroxyquinazoline is a compound of significant interest not for its inherent biological effects, but for its enabling role in medicinal chemistry and drug development. As a readily accessible and versatile intermediate, it provides a robust starting point for the synthesis of a new generation of targeted therapies. A thorough understanding of its properties and reactivity is therefore essential for researchers and scientists working on the discovery and development of novel pharmaceuticals.

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References

- 1. 7-Chloro-3H-quinazolin-4-one | C₈H₅ClN₂O | CID 135416175 - PubChem [pubchem.ncbi.nlm.nih.gov]
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